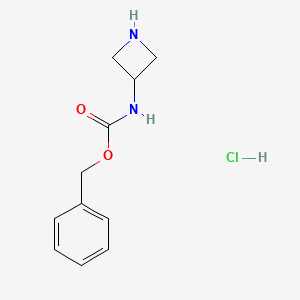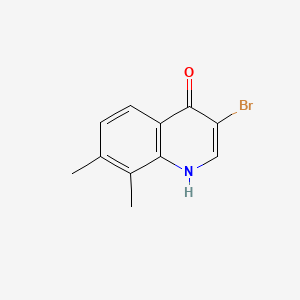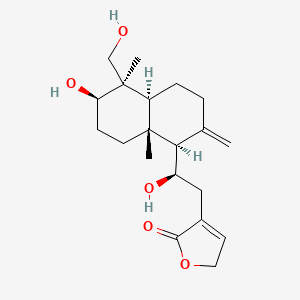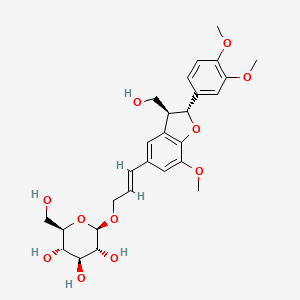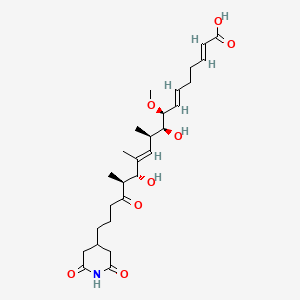
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dorrigocin A is a natural product found in Hyphessobrycon rosaceus and Streptomyces platensis with data available.
Aplicaciones Científicas De Investigación
Antifungal and Anticancer Properties
Dorrigocin A, a unique glutarimide antibiotic, has been identified for its potential in antifungal and anticancer applications. It is notable for its ability to reverse the morphology of ras-transformed NIH/3T3 cells from a transformed phenotype to a normal one. This property of dorrigocin A suggests its utility in researching cancer treatments, particularly in reversing abnormal cell morphologies associated with certain cancer types. Additionally, dorrigocin A has demonstrated moderate antifungal activity, adding to its potential in therapeutic research (Kadam & McAlpine, 1994).
Mechanism of Action
The action mechanism of dorrigocin A is particularly intriguing. It does not depend on the inhibition of prenylation or protein synthesis. Instead, it inhibits carboxyl methylation in K-ras transformed cells. This unique mechanism presents a valuable area of study, especially in understanding how certain compounds can impact cellular processes without affecting typical targets like protein synthesis (Kadam & McAlpine, 1994).
Production and Structure
Dorrigocin A is produced through the submerged fermentation of Streptomyces platensis subsp. rosaceus. Understanding its production and isolation is crucial for exploring its scalable manufacturing for potential therapeutic use. Additionally, the structural elucidation of dorrigocin A, which includes its identification as a putative propionate-acetate derived fatty acid, is significant for synthesizing analogues and derivatives for further research and potential therapeutic applications (Karwowski et al., 1994).
Analogue Synthesis and Potential Applications
The synthesis of dorrigocin A analogues from D-glucal and D-xylose highlights the potential for developing variants with possibly enhanced or varied biological activities. These analogues could provide new insights into the development of novel anti-cancer and anti-arthritic therapeutics, expanding the scope of dorrigocin A's application in medical research (Anquetin et al., 2008); (Zhou & Murphy, 2010).
Propiedades
Número CAS |
158446-29-8 |
|---|---|
Fórmula molecular |
C27H41NO8 |
Peso molecular |
507.624 |
Nombre IUPAC |
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid |
InChI |
InChI=1S/C27H41NO8/c1-17(14-18(2)27(35)22(36-4)12-7-5-6-8-13-25(32)33)26(34)19(3)21(29)11-9-10-20-15-23(30)28-24(31)16-20/h7-8,12-14,18-20,22,26-27,34-35H,5-6,9-11,15-16H2,1-4H3,(H,32,33)(H,28,30,31)/b12-7+,13-8+,17-14+/t18-,19-,22+,26+,27+/m1/s1 |
Clave InChI |
HJCZOTBHYAPUHT-LPYGBFRZSA-N |
SMILES |
CC(C=C(C)C(C(C)C(=O)CCCC1CC(=O)NC(=O)C1)O)C(C(C=CCCC=CC(=O)O)OC)O |
Sinónimos |
dorrigocin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



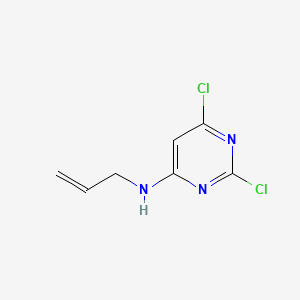
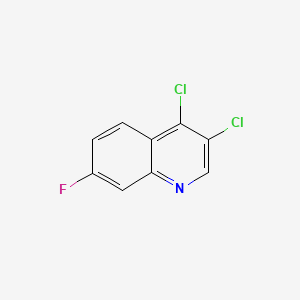
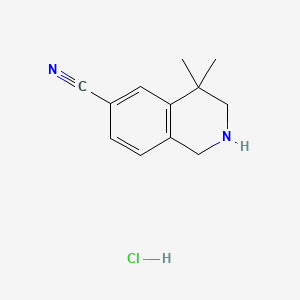


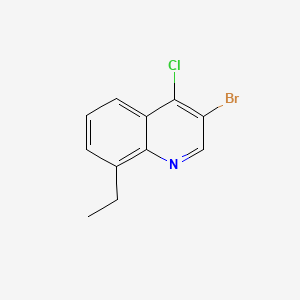
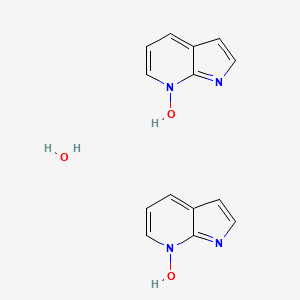
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester](/img/structure/B598355.png)
